molecular formula C11H20N2O4 B14027087 (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid

(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid

Cat. No.: B14027087
M. Wt: 244.29 g/mol
InChI Key: PLMLEARVVVKXDQ-SFYZADRCSA-N
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Description

(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid is a chiral amino acid derivative. This compound is of interest due to its unique structure, which includes a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group. It is often used in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Amino Acid Formation: The amino acid moiety is introduced through a series of reactions, including amination and carboxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring or the amino acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The pyrrolidine ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]propanoic acid: Similar structure but with a propanoic acid moiety.

    (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

The uniqueness of (2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid lies in its specific combination of the pyrrolidine ring and the Boc protecting group, which provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(2S)-2-amino-2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m1/s1

InChI Key

PLMLEARVVVKXDQ-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)N

Origin of Product

United States

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